N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group and a cycloheptapyridazinone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-4-methylphenyl)acetamide: A simpler analog with similar structural features.
2-Chloro-N-(2-chloro-4-methylphenyl)acetamide: Another related compound with additional chlorine substitution.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A structurally related compound with different functional groups.
Uniqueness
N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide stands out due to its unique combination of a chlorinated phenyl group and a cycloheptapyridazinone moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20ClN3O2 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-7-8-16(14(19)9-12)20-17(23)11-22-18(24)10-13-5-3-2-4-6-15(13)21-22/h7-10H,2-6,11H2,1H3,(H,20,23) |
InChI Key |
WOEQXJMHNJZLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)Cl |
Origin of Product |
United States |
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